3-Aminopyridazine
Overview
Description
3-Aminopyridazine, also known as pyridazin-3-amine, is a heterocyclic compound with the molecular formula C4H5N3. It is a derivative of pyridazine, characterized by the presence of an amino group at the third position of the pyridazine ring.
Mechanism of Action
Target of Action
3-Aminopyridazine, also known as pyridazin-3-amine, is a heterocyclic compound that has been shown to have a wide range of pharmacological activities . It is a part of various complex compounds and these compounds exhibited diversified pharmacological activities . .
Mode of Action
It is known that pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . The interaction of this compound with its targets and the resulting changes would depend on the specific biological target and the context of its use.
Biochemical Pathways
It is known that pyridazine derivatives have been demonstrated to possess a wide range of biological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological targets and the context of its use. Pyridazine derivatives have been demonstrated to possess a wide range of biological properties, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Analysis
Biochemical Properties
3-Aminopyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can lead to the inhibition of the enzyme, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound exhibits dual hydrogen-bonding capacity, which can be crucial in drug-target interactions .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of tyrosine kinase 2 (TYK2), an enzyme involved in the signaling pathways of cytokines . This modulation can lead to changes in gene expression and impact cellular responses to external stimuli. Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with MAO results in the inhibition of the enzyme, thereby increasing the levels of monoamines . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a melting point of 168-172°C . Long-term exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays . Additionally, prolonged exposure to this compound has been observed to cause changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of MAO and modulation of TYK2 activity . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound in vivo .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s distribution can be influenced by its physicochemical properties, such as solubility and lipophilicity . These factors determine its localization and accumulation within specific tissues and organs.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminopyridazine can be synthesized through several methods. One common approach involves the reaction of 4-bromo-pyridazine-3,6-dione with amines under microwave irradiation, utilizing palladium-catalyzed cross-coupling reactions . Another method includes the oxidative cycloaddition of 3-aminopyridazines and nitriles, catalyzed by copper and zinc, to form 1,2,4-triazolo[1,5-b]pyridazines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium catalysts in cross-coupling reactions is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyridazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridazines, triazolo derivatives, and other heterocyclic compounds .
Scientific Research Applications
3-Aminopyridazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Aminopyridazine
- 2-Aminopyrimidine
- 3-Aminopyridine
- Aminopyrazine
Comparison: 3-Aminopyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to 4-aminopyridazine and 2-aminopyrimidine, this compound exhibits different reactivity and binding characteristics, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
pyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-4-2-1-3-6-7-4/h1-3H,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETVJWLLIMJADE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282256 | |
Record name | pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5469-70-5 | |
Record name | 3-Pyridazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5469-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 25228 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5469-70-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINOPYRIDAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Pyridazinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQP8QA3E57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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